![molecular formula C10H17NO3 B13664529 (Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol: is a complex organic compound characterized by a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol typically involves a multi-step process. One common method includes the cyclization of a suitable precursor containing both dioxolane and pyrrolizine moieties. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane or pyrrolizine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its spirocyclic structure is of interest for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science field, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the development of advanced materials.
Mecanismo De Acción
The mechanism by which (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with a similar dioxolane ring but lacking the spirocyclic structure.
Pyrrolizine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness: (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,6'-2,3,5,7-tetrahydro-1H-pyrrolizine]-8'-ylmethanol |
InChI |
InChI=1S/C10H17NO3/c12-8-9-2-1-3-11(9)7-10(6-9)13-4-5-14-10/h12H,1-8H2 |
Clave InChI |
QWHSOIXOIVQULF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3(CN2C1)OCCO3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
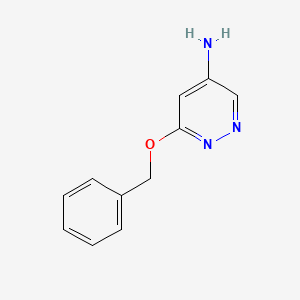
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
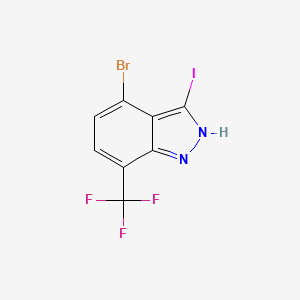
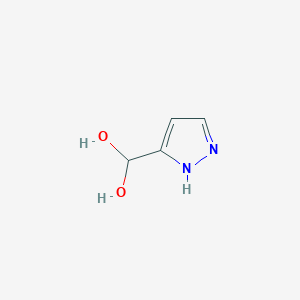

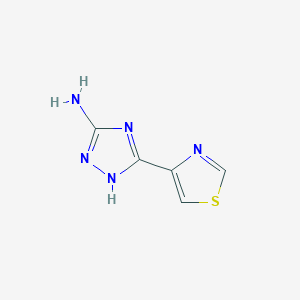
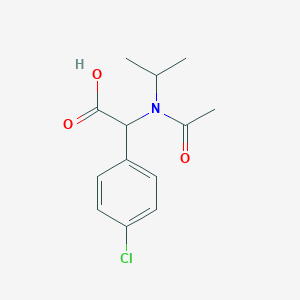
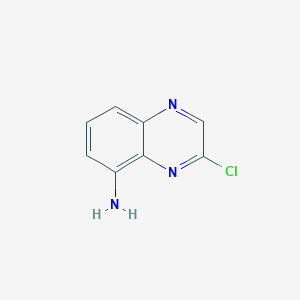
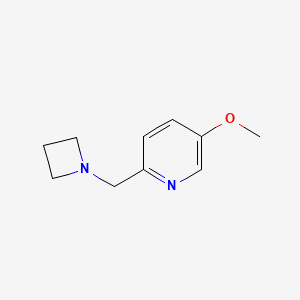


![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)

